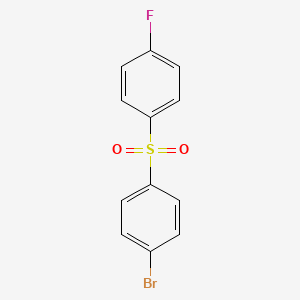

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene

説明

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a halogenated aryl sulfone compound characterized by a bromine atom at the para position of a benzene ring and a 4-fluorophenyl sulfonyl group at the opposing para position. This structure combines electron-withdrawing groups (bromine and sulfonyl) with the electronegative fluorine atom, rendering the molecule highly reactive in cross-coupling reactions and medicinal chemistry applications. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its ability to undergo nucleophilic substitution and metal-catalyzed coupling reactions .

特性

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUPQROIJRHZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene can be synthesized through a multi-step process involving the bromination of fluorobenzene followed by sulfonylation. The bromination typically employs a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The sulfonylation step involves the reaction of the brominated product with a sulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions: 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Nucleophilic Substitution: Involves reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling, these products are valuable in pharmaceuticals and materials science.

Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

科学的研究の応用

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene finds applications across various fields:

作用機序

The mechanism of action of 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is primarily dictated by its functional groups:

Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

Sulfonyl Group: Provides electron-withdrawing effects, stabilizing intermediates and influencing the reactivity of the compound.

Fluorine Atom: Enhances the compound’s stability and reactivity through its strong electronegativity.

類似化合物との比較

Halogen-Substituted Analogs

Replacing bromine with chlorine or iodine alters lipophilicity and electronic effects. For instance, 1-Chloro-4-((4-fluorophenyl)sulfonyl)benzene exhibits lower lipophilicity (clogP ~2.8) compared to the bromo derivative (clogP ~3.5), reducing its antimicrobial potency against bacterial strains like S. aureus (MIC: 64 µg/mL vs. 32 µg/mL for the bromo analog) . Conversely, 1-Iodo-4-((4-fluorophenyl)sulfonyl)benzene shows enhanced reactivity in Sonogashira couplings due to iodine’s superior leaving-group ability .

Sulfonyl Group Variations

- Trifluoromethylsulfonyl derivatives : 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9) has a higher electron-withdrawing trifluoromethyl group, increasing its stability in radical reactions. However, its larger steric bulk reduces synthetic yields (41% in radiofluorination vs. 58% for the 4-fluorophenyl sulfonyl analog) .

- Methylsulfonyl derivatives : 1-Bromo-4-(methylsulfonyl)benzene (CAS 34896-80-5) lacks the fluorophenyl group, resulting in lower polarity (clogP ~2.1) and diminished bioactivity in CD73 inhibition assays (pIC50: <5 vs. 6.2 for fluorophenyl analogs) .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | clogP |

|---|---|---|---|---|

| 1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene | 329.19 | 181–184* | 1.662* | 3.5 |

| 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene | 313.13 | Not reported | Not reported | 3.8 |

| 1-Chloro-4-((4-fluorophenyl)sulfonyl)benzene | 284.72 | 175–178 | 1.598 | 2.8 |

| 1-[(4-Bromophenyl)sulfonyl]-4-nitrobenzene | 342.17 | 181–184 | 1.662 | 2.9 |

Antimicrobial Effects

The bromo-fluorophenyl sulfonyl scaffold demonstrates moderate antimicrobial activity, with MIC values ranging from 32–128 µg/mL against Gram-positive bacteria. Comparatively, 1-Bromo-4-(methylsulfonyl)benzene shows reduced potency (MIC: 256 µg/mL), highlighting the importance of the 4-fluorophenyl group in enhancing membrane permeability .

Enzyme Inhibition

In CD73 inhibitor design, 1-bromo-3-((trifluoromethyl)sulfonyl)benzene (pIC50: 6.5) outperforms the 4-fluorophenyl analog (pIC50: 6.2), likely due to improved steric complementarity in the enzyme’s active site .

Key Research Findings

Substituent Position Matters : Ortho-substituted analogs (e.g., 1-bromo-2-((trifluoromethyl)sulfonyl)benzene) exhibit superior enzyme inhibition compared to para-substituted variants .

Synthetic Trade-offs : Fluorophenyl sulfonyl groups enhance reactivity in coupling reactions but complicate purification due to increased polarity .

生物活性

1-Bromo-4-((4-fluorophenyl)sulfonyl)benzene is a sulfonamide derivative notable for its potential biological activities. This compound, identified by its CAS number 383-28-8, has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrFNO2S |

| Molecular Weight | 317.18 g/mol |

| Structure | Structure |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division. In a study examining various sulfonamide compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against a range of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A study conducted on structurally related compounds showed promising results in reducing inflammation markers in vitro. These findings suggest that this compound may also exhibit similar effects, warranting further investigation into its pharmacological applications .

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide compounds, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent .

Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of related compounds demonstrated that treatment with sulfonamide derivatives resulted in a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests that this compound could similarly modulate inflammatory responses .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis.

- Interaction with Cellular Targets : The compound could interact with specific receptors or enzymes, altering their function and leading to biological effects such as reduced inflammation or inhibited tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。